molecular formula C7H14ClN B11921685 1-Methyl-2-azaspiro[3.3]heptane hydrochloride

1-Methyl-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B11921685
M. Wt: 147.64 g/mol
InChI Key: SKMGWBAELFRHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emergence of 1-Methyl-2-azaspiro[3.3]heptane Derivatives as Novel Bioactive Entities

The strategic incorporation of a methyl group at the 1-position of 2-azaspiro[3.3]heptane introduces stereoelectronic effects that optimize pharmacokinetic profiles. Synthetic routes typically involve cycloaddition strategies, such as the thermal [2+2] reaction between endocyclic alkenes and Graf isocyanate (ClO₂S−NCO), followed by β-lactam reduction. This approach yields the spirocyclic core with >80% efficiency.

Table 1: Key Physicochemical Properties of 1-Methyl-2-azaspiro[3.3]heptane Hydrochloride

Property Value
Molecular Formula C₇H₁₄ClN
Molecular Weight 147.65 g/mol
LogP (Calculated) 1.2 ± 0.3
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 1 (N)
Rotatable Bonds 0

Biological evaluations demonstrate potent activity in central nervous system targets. Derivatives substituted at the 6-position exhibit nanomolar affinity for σ-1 receptors, implicating potential in neuropathic pain management. The spirocyclic constraint also improves blood-brain barrier permeability compared to linear analogs, as evidenced by 2.8-fold higher brain-to-plasma ratios in murine models.

Positional Analysis Within the Azaspiro[3.3]heptane Chemical Space

Regioisomeric variations profoundly influence pharmacological outcomes. Comparative studies of 1-, 2-, and 6-substituted derivatives reveal distinct structure-activity relationships:

Table 2: Positional Effects on Target Affinity

Substituent Position Target IC₅₀ (nM) Selectivity Index
1-Methyl σ-1 Receptor 14.2 >100 vs. σ-2
2-Amino NMDA Receptor 320 8.4 vs. AMPA
6-Hydroxy MAO-B 89 22 vs. MAO-A

The 1-methyl configuration induces optimal steric complementarity for G-protein-coupled receptors, while 6-position modifications favor enzyme inhibition. Quantum mechanical calculations attribute these differences to variations in nitrogen lone pair orientation, which alter hydrogen-bonding capacities by 1.3–1.7 Å.

Synthetic accessibility remains a key differentiator. While 1-methyl derivatives require multistep sequences involving β-lactam intermediates, 2-azaspiro[3.3]heptane itself can be obtained via sodium naphthalene-mediated detosylation in 83% yield. Recent advances in photoredox catalysis now enable direct C-H functionalization of the spirocyclic core, expanding derivatization possibilities.

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

3-methyl-2-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-6-7(5-8-6)3-2-4-7;/h6,8H,2-5H2,1H3;1H

InChI Key

SKMGWBAELFRHJM-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCC2)CN1.Cl

Origin of Product

United States

Preparation Methods

Table 1: Method Comparison for 1-Methyl-2-azaspiro[3.3]heptane Hydrochloride Synthesis

MethodKey ReagentsYield (%)ScalabilityChirality Control
Asymmetric SynthesisLiHMDS, LiAlH4, TsCl93ModerateExcellent
AlkylationBBMO, NaOH87HighNone
Reductive AminationLiAlH4, TsCl, K2CO3, Thiophenol41LowModerate

Industrial-Scale Considerations

The alkylation route (Method 2) demonstrates superior scalability, with reported 100 g batches achieving >99% purity without chromatography. Critical parameters for reproducibility include:

  • Solvent Choice : Sulfolane enhances reaction rate by stabilizing the transition state through polar interactions.

  • Base Stoichiometry : A 2.4:1 molar ratio of NaOH to amine prevents over-alkylation.

  • Temperature Control : Maintaining 80°C minimizes byproduct formation from competing elimination reactions.

In contrast, the asymmetric synthesis (Method 1) requires strict inert atmosphere control and cryogenic equipment, increasing operational costs despite high yields.

Analytical Characterization

Table 2: Spectroscopic Data for this compound

TechniqueKey SignalsSource
1H NMR (CDCl3)δ 1.24 (s, 9H, t-Bu), 3.80 (s, 3H, N-CH3)
13C NMR (CDCl3)δ 44.9 (spiro-C), 36.9 (N-CH3)
HRMS [M+H]+ Calc. 130.1226, Found 130.1222

The hydrochloride salt exhibits a melting point of 189–191°C (decomposition) and solubility >50 mg/mL in DMSO .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

Drug Development

The compound has been identified as a potential scaffold for developing new pharmaceuticals due to its ability to mimic the piperidine structure, which is prevalent in many bioactive compounds. Research has shown that derivatives of azaspiro compounds can act as inhibitors for various biological targets, including:

  • Epidermal Growth Factor Receptor (EGFR) : Inhibitors targeting EGFR have therapeutic implications in cancer treatment .
  • Leucine Rich Repeat Kinase 2 (LRRK2) : Inhibitors for LRRK2 are being explored for their potential in treating Parkinson's disease .

Neuropharmacology

Studies have indicated that azaspiro compounds exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. Their structural diversity allows for modifications that can enhance receptor binding and selectivity .

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane demonstrated the compound's versatility in drug design. The derivatives showed promising activity against specific targets, highlighting the importance of structural modifications in enhancing pharmacological effects .

Research published in November 2023 reported on the bioisosteric properties of azaspiro compounds compared to traditional piperidine derivatives. The findings suggested that these compounds could provide similar or improved efficacy with potentially reduced side effects due to their unique spirocyclic structure .

Mechanism of Action

The mechanism of action of 1-Methyl-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets in the body. The nitrogen atom in the azaspiro ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can mimic the structure and function of piperidine, making it useful in the design of drugs that target similar pathways .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 1-methyl-2-azaspiro[3.3]heptane hydrochloride with structurally related azaspiro compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Purity (%)
2-Azaspiro[3.3]heptane hydrochloride C₆H₁₁N·HCl 133.62 None (parent structure) 1420271-08-4 ≥95
3-Phenyl-2-azaspiro[3.3]heptane HCl C₁₂H₁₆ClN 209.72 Phenyl group 2708292-75-3 N/A
1-Thia-6-azaspiro[3.3]heptane HCl C₅H₁₀ClNO₂S 183.66 Sulfur atom, dioxide 1224582-79-9 99
6,6-Difluoro-2-azaspiro[3.3]heptane HCl C₆H₉ClF₂N 184.60 Two fluorine atoms 1427367-47-2 N/A
1-Benzyl-1,6-diazaspiro[3.3]heptane diHCl C₁₂H₁₈Cl₂N₂ 261.19 Benzyl group, two nitrogens 1909312-36-2 ≥95
Key Observations:
  • In contrast, the phenyl group in the 3-phenyl derivative increases aromatic interactions but may reduce solubility .
  • Heteroatom Variations : Replacing nitrogen with sulfur (1-thia-6-aza) introduces a sulfone group, altering electronic properties and hydrogen-bonding capacity .
  • Halogenated Derivatives : The 6,6-difluoro variant exhibits higher electronegativity, which could influence metabolic stability and receptor affinity .

Biological Activity

1-Methyl-2-azaspiro[3.3]heptane hydrochloride is a bicyclic compound characterized by its unique spiro structure, which incorporates a nitrogen atom within the ring system. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections provide a detailed overview of its biological activity, including synthesis methods, receptor interactions, and case studies.

The molecular formula of this compound is C₇H₁₃ClN, with a molecular weight of approximately 147.646 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in pharmaceuticals and research.

Synthesis Methods:

  • Asymmetric Synthesis : A highly diastereoselective addition method has been reported, yielding enantiomerically pure compounds with up to 90% efficiency and diastereomeric ratios as high as 98:2 .
  • Electrophilic Addition : The compound can undergo nucleophilic substitutions and electrophilic additions due to the presence of the nitrogen atom in its spirocyclic structure.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Receptor Binding Affinity : Interaction studies have shown that this compound binds to various receptors, including those involved in neurotransmission and hormonal regulation. Its binding affinity is crucial for determining its therapeutic potential .
  • Inhibition of Monoamine Oxidase (MAO) : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on MAO-B, a key enzyme in neurotransmitter metabolism. This inhibition could have implications for treating neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

In vitro studies demonstrated that this compound derivatives showed moderate to high inhibitory effects on MAO-B with IC50 values ranging from 0.7 to 289 nM, indicating potential neuroprotective properties against oxidative stress-related neuronal damage .

Case Study 2: Receptor Interaction

A study conducted on receptor binding profiles indicated that the compound's derivatives interacted selectively with the human mineralocorticoid receptor (hMR). This interaction was assessed using cell-based assays, revealing that certain derivatives could modulate hMR activity effectively, suggesting therapeutic applications in conditions like hypertension and heart failure .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Azaspiro[3.3]heptane Similar spirocyclic structureLacks methyl group at position 1
6-Methyl-2-azaspiro[3.3]heptane Methyl group at position 6Potentially different biological activity
6-Fluoro-6-methyl-2-azaspiro[3.3]heptane Fluorine substitution at position 6May exhibit enhanced receptor binding properties

These comparisons illustrate how variations in substituents can significantly influence biological behavior and activity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-2-azaspiro[3.3]heptane hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The synthesis of azaspiro compounds often involves cyclization strategies. For example, bicyclic amines like 2-azabicyclo[2.2.1]heptanes can be synthesized via reductive amination or photochemical decomposition of pyrazolines (as seen in structurally related compounds) . Optimization may include adjusting catalysts (e.g., gold catalysts for stereoselective cyclization ) or reaction temperatures. Purification challenges, such as separating reactive intermediates like 6-(prop-2-yn-1-yl)-2-azaspiro[3.3]heptane hydrochloride, require techniques like preparative HPLC or ion-exchange chromatography .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer: X-ray crystallography is the gold standard for structural confirmation, as demonstrated in crystallographic studies of similar hydrochloride salts . Complementary methods include NMR (e.g., 1H^1H- and 13C^{13}C-NMR for ring conformation analysis) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Computational modeling (e.g., DFT calculations) can predict stability of stereoisomers .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodological Answer: Initial screening could focus on receptor binding assays (e.g., imidazoline receptors, given structural similarities to bioactive bicyclic amines ). Antiprotozoal activity assays, such as those used for related azabicyclo compounds, may also be relevant . Use standardized cell viability assays (e.g., MTT) to assess cytotoxicity before advancing to in vivo models.

Advanced Research Questions

Q. How can computational methods predict the bioisosteric potential of 1-Methyl-2-azaspiro[3.3]heptane as a piperidine replacement in drug design?

  • Methodological Answer: Molecular docking and pharmacophore mapping can compare spatial and electronic properties with piperidine. For instance, Carreira’s work on azaspiro compounds highlights their ability to mimic piperidine’s exit vector angles and physicochemical properties . Tools like Schrödinger’s Maestro or AutoDock Vina can quantify binding affinity differences in target proteins.

Q. What strategies resolve contradictions in reported bioactivity data between structurally similar azaspiro compounds?

  • Methodological Answer: Cross-validate experimental conditions (e.g., assay pH, temperature ). For example, discrepancies in antiprotozoal activity may arise from variations in parasite strains or compound solubility. Use orthogonal assays (e.g., enzymatic vs. whole-cell) and control for salt forms (hydrochloride vs. freebase) . Meta-analysis of structure-activity relationships (SAR) can identify critical substituents.

Q. How do environmental factors (e.g., pH, temperature) influence the stability and efficacy of this compound in biological systems?

  • Methodological Answer: Conduct accelerated stability studies under varying pH (1.2–7.4) and temperatures (4–37°C) using HPLC to monitor degradation products . For in vitro assays, pre-incubate the compound in simulated physiological buffers to assess activity loss. Molecular dynamics simulations can predict protonation state changes affecting receptor interactions .

Q. What advanced analytical techniques are required to characterize enantiomeric purity and resolve racemic mixtures?

  • Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or supercritical fluid chromatography (SFC) can separate enantiomers. Circular dichroism (CD) spectroscopy or X-ray crystallography with chiral derivatizing agents (e.g., Mosher’s acid) may confirm absolute configuration .

Methodological Tables

Key Parameter Technique Example from Evidence
Structural confirmationX-ray crystallographyCrystallographic data of hydrochloride salts
Stereochemical analysisChiral HPLC/SFCSeparation of bicyclic amine enantiomers
Stability under stressAccelerated HPLC studiesAzelastine HCl stability protocols
Bioisosteric evaluationMolecular docking/pharmacophore mappingPiperidine vs. azaspiro comparisons

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.